2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom and a tert-butyldimethylsilyl (TBDMS) group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzoic acid typically involves the protection of the hydroxyl group of 2-bromo-5-hydroxybenzoic acid with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions to yield the corresponding hydroxybenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often in the presence of a palladium catalyst.
Deprotection Reactions: Reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid can be used to remove the TBDMS group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include various substituted benzoic acids.
Deprotection Reactions: The major product is 2-bromo-5-hydroxybenzoic acid.
Scientific Research Applications
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzoic acid depends on the specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzoic acid core. The TBDMS group serves as a protective group, preventing unwanted reactions at the hydroxyl site until deprotection is desired .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-hydroxybenzoic acid: Lacks the TBDMS protective group, making it more reactive at the hydroxyl site.
2-Bromo-5-methoxybenzoic acid: Contains a methoxy group instead of a TBDMS group, affecting its reactivity and solubility.
Uniqueness
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzoic acid is unique due to the presence of the TBDMS group, which provides steric protection and can be selectively removed under specific conditions. This makes it a valuable intermediate in multi-step organic syntheses .
Properties
IUPAC Name |
2-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO3Si/c1-13(2,3)18(4,5)17-9-6-7-11(14)10(8-9)12(15)16/h6-8H,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNWZZQDAZGCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO3Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.